molecular formula C20H18N4O B6752665 (2-cyclopropylquinolin-4-yl)-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)methanone

(2-cyclopropylquinolin-4-yl)-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)methanone

Cat. No.: B6752665
M. Wt: 330.4 g/mol
InChI Key: YVKYANLNKWOYES-UHFFFAOYSA-N
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Description

(2-cyclopropylquinolin-4-yl)-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)methanone is a complex organic compound that features a quinoline and pyrido[3,4-d]pyrimidine moiety

Properties

IUPAC Name

(2-cyclopropylquinolin-4-yl)-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c25-20(24-8-7-14-10-21-12-22-19(14)11-24)16-9-18(13-5-6-13)23-17-4-2-1-3-15(16)17/h1-4,9-10,12-13H,5-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKYANLNKWOYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5=CN=CN=C5C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-cyclopropylquinolin-4-yl)-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the cyclopropylquinoline derivative and the pyrido[3,4-d]pyrimidine derivative, followed by a coupling reaction to form the methanone linkage. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2-cyclopropylquinolin-4-yl)-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyrido[3,4-d]pyrimidine moieties, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

(2-cyclopropylquinolin-4-yl)-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases or cancer.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2-cyclopropylquinolin-4-yl)-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound may inhibit or activate these targets, leading to its observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Pyrido[3,4-d]pyrimidine Derivatives: Compounds such as piritrexim and lapatinib, which have applications in cancer therapy.

Uniqueness

(2-cyclopropylquinolin-4-yl)-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)methanone is unique due to its combined structural features of quinoline and pyrido[3,4-d]pyrimidine, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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